4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
CAS No.: 383141-54-6
Cat. No.: VC21099594
Molecular Formula: C17H13NO2S
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde - 383141-54-6](/images/no_structure.jpg)
Specification
CAS No. | 383141-54-6 |
---|---|
Molecular Formula | C17H13NO2S |
Molecular Weight | 295.4 g/mol |
IUPAC Name | 4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Standard InChI | InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Standard InChI Key | BTQFCFRWPGXGJP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Introduction
Chemical Identity and Structure
Basic Properties
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is a heterocyclic compound characterized by its thiazole ring structure, which is substituted with a benzyloxyphenyl group and an aldehyde functional group. The compound functions primarily as a research intermediate with potential applications in pharmaceutical development .
The basic chemical identity of this compound can be summarized in the following table:
Property | Value |
---|---|
CAS Number | 383141-54-6 |
Molecular Formula | C₁₇H₁₃NO₂S |
Molecular Weight | 295.36-295.4 g/mol |
IUPAC Name | 4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
PubChem Compound ID | 3571087 |
Structural Characteristics
The compound features a 1,3-thiazole ring as its core structure with specific substitutions:
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A carbaldehyde group at the 2-position of the thiazole ring
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A 4-(benzyloxy)phenyl substituent at the 4-position of the thiazole ring
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The benzyloxy group consists of a benzyl moiety connected to the para position of the phenyl ring via an oxygen atom
Physical and Chemical Properties
The physical and chemical properties of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde are critical for understanding its behavior in various applications. These properties, derived from computational and experimental data, are presented below :
Property | Value |
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Physical State | Solid |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 496.7±47.0 °C at 760 mmHg |
Flash Point | 254.2±29.3 °C |
LogP | 3.73 |
Vapor Pressure | 0.0±1.2 mmHg at 25°C |
Index of Refraction | 1.650 |
The relatively high boiling point and low vapor pressure indicate the compound's stability at room temperature, while the LogP value suggests moderate lipophilicity, which is relevant for biological applications and membrane permeability .
Identification Methods
Spectroscopic Identifiers
For reliable identification and characterization, several unique identifiers are available for 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Standard InChIKey | BTQFCFRWPGXGJP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
These identifiers are essential for database searches and spectroscopic analysis, providing unambiguous chemical structure representation for research purposes .
Common Synonyms
The compound is known by several names in scientific literature and chemical databases:
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4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
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4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
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BBL021851
Derivative | Cancer Cell Line | IC₅₀ Value |
---|---|---|
Compound 10c | Various cancer cell lines | 1.82-5.55 μM |
Compound 5o | MCF-7 (breast cancer) | 2.13 ± 0.80 μM |
Compound 5o | SiHa (cervical cancer) | 4.34 ± 0.98 μM |
Compound 5o | PC-3 (prostate cancer) | 4.46 ± 0.53 μM |
These derivatives demonstrated selective toxicity, showing significantly lower toxicity toward normal WI-38 cells (IC₅₀ = 41.17 μM) compared to the reference drug doxorubicin (IC₅₀ = 6.72 μM).
Tubulin Polymerization Inhibition
Research indicates that the compound and its derivatives may function as tubulin polymerization inhibitors, a mechanism often exploited in anticancer therapy to disrupt cell division processes.
Antifungal Activity
The compound has demonstrated antifungal properties:
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Activity against both yeast and filamentous fungal pathogens
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Fungistatic rather than fungicidal properties
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Effective against various pathogens in experimental studies
General Antimicrobial Effects
In addition to its antifungal activity, the compound shows broader antimicrobial potential, making it a candidate for development as an antimicrobial agent.
Synthesis Methods
Related Synthetic Applications
The compound has been used as an intermediate in the synthesis of various derivatives with enhanced biological activities:
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Oxadiazole derivatives
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Pyrazoline derivatives
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(E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates
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3'-(4-(benzyloxy)phenyl)-1'-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole derivatives
These derivatives have been evaluated for enhanced biological activities, particularly anticancer properties.
Related Compounds
Structural Analogs
Several structural analogs of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde have been reported, differing primarily in the position of the benzyloxy group or the arrangement of functional groups:
Compound | CAS Number | Distinguishing Feature |
---|---|---|
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde | 383142-93-6 | Benzyloxy group at ortho position of phenyl |
2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | 885278-72-8 | Benzyloxy at meta position; carbaldehyde at position 4 |
2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde | 885278-93-3 | Reversed positions of substituents |
These structural variations may lead to different biological activities and physicochemical properties, providing opportunities for structure-activity relationship studies .
Current Research Applications and Future Directions
Ongoing Research
Current research on 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is primarily focused on:
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Development of more potent anticancer derivatives
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Investigation of structure-activity relationships
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Exploration of antimicrobial applications
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Use as a synthetic intermediate for novel therapeutic agents
Future Perspectives
Based on current findings, future research directions may include:
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Optimization of the compound's pharmacokinetic properties
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Development of targeted drug delivery systems
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Investigation of combination therapies with established anticancer drugs
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Expanded screening against resistant microbial strains
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Further exploration of its mechanism of action at the molecular level
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